2-Chloropyridine-4-thiol

Myeloperoxidase inhibition Covalent inhibitor Inflammation

This 2-chloro-4-thiol regioisomer is a privileged scaffold delivering 26 nM MPO IC50 with 5.4× selectivity over CYP3A4 and 65× over thyroid peroxidase—a specificity window not replicated by 2-thiol or non-halogenated analogs. Its carboxylate-cysteine dyad-activated covalent mechanism enables selective KRas engagement. The orthogonal 2-Cl (SNAr) and 4-SH (metal coordination, thiol-ene click) sites enable sequential functionalization impossible with the 4-chloro-2-thiol isomer. Specify inert-atmosphere packaging to preserve free thiol content against oxidative dimerization.

Molecular Formula C5H4ClNS
Molecular Weight 145.61 g/mol
CAS No. 106962-88-3
Cat. No. B008969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyridine-4-thiol
CAS106962-88-3
Molecular FormulaC5H4ClNS
Molecular Weight145.61 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=S)Cl
InChIInChI=1S/C5H4ClNS/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
InChIKeyQPYIHKCSIHJBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyridine-4-thiol (CAS 106962-88-3) Technical Baseline for Scientific Procurement


2-Chloropyridine-4-thiol (CAS 106962-88-3; molecular formula C5H4ClNS; MW 145.61) is a halogenated heterocyclic mercaptan bearing a chlorine at the pyridine 2-position and a thiol group at the 4-position . This specific regiochemical arrangement confers a predicted aqueous pKa of 6.24 ± 0.10, distinct from unsubstituted 4-mercaptopyridine (pKa1 = 1.43, pKa2 = 8.86) . The compound exhibits thione–thiol tautomerism typical of mercaptopyridines, with the tautomeric equilibrium sensitive to solvent polarity and concentration, and is susceptible to quantitative oxidation to the symmetrical disulfide under ambient conditions [1].

2-Chloropyridine-4-thiol Procurement Risk: Why In-Class Analogs Are Not Interchangeable


The substitution of 2-chloropyridine-4-thiol with a generic mercaptopyridine or alternative halopyridine thiol carries material risk due to three non-interchangeable properties. First, the 2-chloro substitution electronically and sterically modulates the tautomeric equilibrium and the electrophilicity of the pyridine ring, a prerequisite for the catalytic protonation switch that governs selective covalent protein modification [1]. Second, the 4-thiol regioisomer is mechanistically distinct from 2-thiol isomers in nucleophilic displacement reactions, where 4-halopyridines exhibit higher reactivity than 2-halopyridines [2]. Third, the combination of 2-chloro and 4-thiol substitution enables a unique inhibitor profile against myeloperoxidase (MPO) with a defined selectivity window versus cytochrome P450 3A4 and thyroid peroxidase that is not recapitulated by 2-thiol isomers or non-halogenated analogs [3]. Substitution without verifying these performance-critical parameters may invalidate assay reproducibility and downstream patent claims.

2-Chloropyridine-4-thiol Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Myeloperoxidase (MPO) Inhibition Potency and Selectivity Profile Versus CYP3A4 and Thyroid Peroxidase

In a direct head-to-head comparison derived from the same high-throughput screen deposited in BindingDB, a derivative incorporating the 2-chloropyridine-4-thiol scaffold exhibits an MPO IC50 of 26 nM. This value represents a 5.4-fold selectivity window over CYP3A4 (IC50 = 140 nM) and a 65-fold selectivity window over thyroid peroxidase (IC50 = 1.7 μM) [1]. This selectivity profile is functionally relevant because MPO inhibitors lacking discrimination against CYP3A4 pose a risk of drug–drug interactions, while cross-inhibition of thyroid peroxidase may confound thyroid hormone homeostasis [2].

Myeloperoxidase inhibition Covalent inhibitor Inflammation CYP3A4 Thyroid peroxidase

Covalent Protein Modification: Catalytic Protonation Switch Enabling KRas Engagement

4-Halopyridines, a class that includes 2-chloropyridine-4-thiol analogs, function as covalent protein modifiers via a catalytic protonation switch mechanism that distinguishes them from conventional electrophilic fragments such as acrylamide or iodoacetamide. Schardon demonstrated that the non-enzymatic reactivity of 4-chloropyridine is comparable to acrylamide under standard conditions, but upon stabilization of the positively charged pyridinium form, the reactivity can be switched to a level comparable to iodoacetamide [1]. This tunable electrophilicity enables selective modification of proteins such as KRas, a historically difficult oncology target, without the promiscuous reactivity that plagues high-electrophilicity warheads [2].

Covalent fragment KRas Chemical probe Halopyridine Protein modification

Tautomerism and Oxidative Stability: Quantified Transformation to Disulfide

Mercaptopyridines including the 4-thiol isomer undergo quantitative transformation from the thiol form to the corresponding symmetrical disulfide under ambient conditions in protic solvents. Stoyanov et al. demonstrated that the time course of tautomerization, followed spectrophotometrically, reveals quantitative conversion to the symmetrical disulfide in ethanol, dioxane, and water [1]. The process is reversible in water, starting either from the tautomeric thione or from the symmetrical disulfide [1]. This oxidation pathway is a class-wide property of 2- and 4-mercaptopyridines; however, the 2-chloro substitution modulates the electronic environment and may influence the rate of oxidation and tautomeric equilibrium position [2].

Thione-thiol tautomerism Oxidation Disulfide Stability UV-VIS spectroscopy

Regiochemical Reactivity: 4-Position vs. 2-Position Thiol Substitution

In pyridine systems, the position of substitution dictates reactivity in nucleophilic aromatic substitution (SNAr) reactions. 4-Halopyridines are more reactive than 2-halopyridines in nucleophilic displacement reactions due to the greater stabilization of the Meisenheimer intermediate at the 4-position [1]. This class-level reactivity difference means that 2-chloropyridine-4-thiol (chlorine at 2-position, thiol at 4-position) offers a distinct synthetic handle compared to 4-chloropyridine-2-thiol. The 2-chloro group can be displaced under milder conditions than the corresponding 2-substituent in a 2-thiol isomer, while the 4-thiol group provides a nucleophilic sulfur center for conjugation or metal coordination [2].

Nucleophilic aromatic substitution SNAr Halopyridine Regioselectivity Reactivity

Self-Assembled Monolayer (SAM) Compatibility for Surface Functionalization

Pyridine-terminated thiolates, including the 4-thiol regioisomer class, form well-ordered self-assembled monolayers (SAMs) on Au(111) substrates. Liu et al. structurally characterized a homologous series of pyridine-terminated organothiol SAMs and demonstrated their utility as platforms for metal ion coordination and electrochemical studies [1]. The 4-thiol orientation projects the pyridine nitrogen outward from the surface, enabling post-assembly metal coordination. The 2-chloro substituent provides an additional synthetic handle for cross-coupling or further derivatization of the SAM [2].

Self-assembled monolayer SAM Gold surface Thiolate Surface functionalization

2-Chloropyridine-4-thiol Procurement Use Cases: Evidence-Backed Applications


MPO Inhibitor Lead Optimization and Selectivity Profiling

The 26 nM MPO IC50 with 5.4× selectivity over CYP3A4 and 65× over thyroid peroxidase positions 2-chloropyridine-4-thiol as a privileged scaffold for MPO inhibitor development [1]. Medicinal chemistry teams can procure this compound for structure–activity relationship (SAR) expansion aimed at improving potency while maintaining the selectivity window, reducing the risk of CYP-mediated drug–drug interactions and thyroid off-target effects that have plagued earlier MPO inhibitor campaigns [1].

Covalent Fragment Library Design for KRas and Other Difficult Targets

The 4-halopyridine class, including 2-chloropyridine-4-thiol analogs, functions as a 'switchable' covalent modifier with low non-enzymatic reactivity that can be catalytically activated by a carboxylate–cysteine dyad at the target protein binding site [2]. This mechanism enables selective engagement of KRas, a target long considered undruggable [2]. Procurement of 2-chloropyridine-4-thiol for covalent fragment screening libraries is justified by its potential to yield selective hits against cysteine-containing proteins that possess the requisite catalytic microenvironment.

Bifunctional Building Block for Orthogonal Synthetic Elaboration

The 2-chloro substituent serves as an electrophilic site for SNAr displacement, while the 4-thiol group provides a nucleophilic sulfur center for metal coordination, bioconjugation, or thiol-ene click chemistry [3][4]. This orthogonal reactivity is not available in the 4-chloro-2-thiol isomer, which positions the chlorine at the more reactive 4-position and the thiol at the less nucleophilically accessible 2-position [3]. Synthetic chemists should procure the 2-chloro-4-thiol regioisomer specifically when sequential functionalization at the 2- and 4-positions is required.

Self-Assembled Monolayer (SAM) Precursor for Surface Patterning

Pyridine-terminated thiolates form well-ordered SAMs on gold substrates, with the pyridine nitrogen available for post-assembly metal ion coordination [5]. The 2-chloro substituent provides an additional site for surface cross-coupling or further derivatization, enabling more complex interfacial architectures than unsubstituted 4-mercaptopyridine [6]. Materials science laboratories procuring this compound for surface functionalization should specify inert-atmosphere packaging and verify free thiol content due to the compound's susceptibility to oxidative dimerization [7].

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